molecular formula C20H16O3 B6330431 2-(2-Benzyloxyphenyl)benzoic acid CAS No. 1261983-53-2

2-(2-Benzyloxyphenyl)benzoic acid

Cat. No.: B6330431
CAS No.: 1261983-53-2
M. Wt: 304.3 g/mol
InChI Key: DJLFUDAZYSPVIG-UHFFFAOYSA-N
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Description

2-(2-Benzyloxyphenyl)benzoic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzyloxyphenyl)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzyloxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(2-Benzyloxyphenyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Benzyloxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological activities . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxyphenylacetic acid: Another compound with a benzyloxy group attached to a phenyl ring, but with an acetic acid moiety instead of a benzoic acid moiety.

    Benzoic acid derivatives: Compounds like 4-benzyloxybenzoic acid and 3-benzyloxybenzoic acid, which have similar structures but differ in the position of the benzyloxy group.

Uniqueness

2-(2-Benzyloxyphenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the benzyloxy group at the 2-position of the phenyl ring provides distinct chemical properties compared to other benzoic acid derivatives .

Properties

IUPAC Name

2-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-20(22)18-12-5-4-10-16(18)17-11-6-7-13-19(17)23-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLFUDAZYSPVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616384
Record name 2'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-53-2
Record name 2'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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